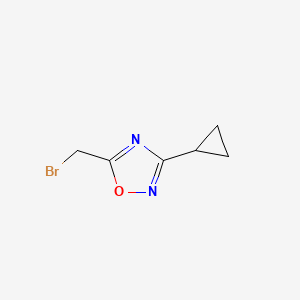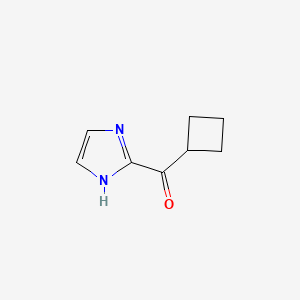
Cyclobutyl(1H-imidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(1H-imidazol-2-yl) ketone is a chemical compound characterized by the presence of a cyclobutyl group attached to an imidazole ring via a ketone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(1H-imidazol-2-yl) ketone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: While specific industrial production methods for Cyclobutyl(1H-imidazol-2-yl) ketone are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutyl(1H-imidazol-2-yl) ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form keto-aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution on the imidazole ring.
Major Products: The major products formed from these reactions include substituted imidazoles, secondary alcohols, and keto-aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclobutyl(1H-imidazol-2-yl) ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Cyclobutyl(1H-imidazol-2-yl) ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways .
Comparación Con Compuestos Similares
- Cyclopropyl(1H-imidazol-2-yl) ketone
- Cyclopentyl(1H-imidazol-2-yl) ketone
- Cyclohexyl(1H-imidazol-2-yl) ketone
Comparison: Cyclobutyl(1H-imidazol-2-yl) ketone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
cyclobutyl(1H-imidazol-2-yl)methanone |
InChI |
InChI=1S/C8H10N2O/c11-7(6-2-1-3-6)8-9-4-5-10-8/h4-6H,1-3H2,(H,9,10) |
Clave InChI |
ODPXGWWNENAHEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)
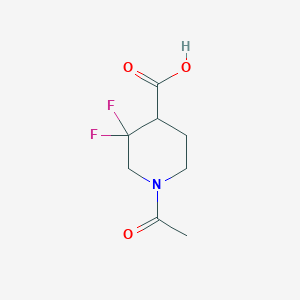
![Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B15301971.png)

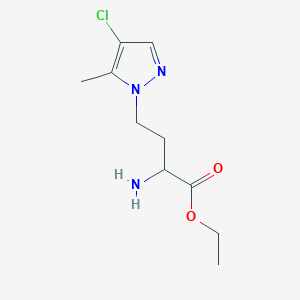
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
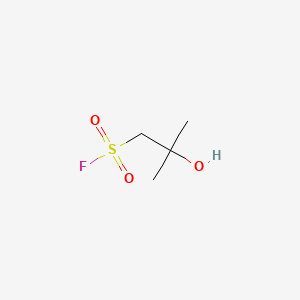

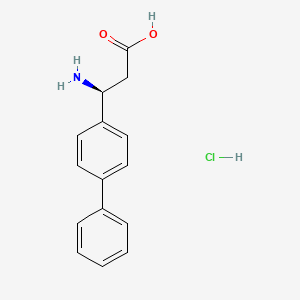
![2-bromo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B15302011.png)
